Cas no 2228127-06-6 (3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid)

3-Amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid is a protected amino acid derivative featuring a piperidine ring and a tert-butoxycarbonyl (Boc) group. The Boc moiety enhances stability, preventing unwanted side reactions during synthetic processes, while the amino and carboxyl functionalities offer versatile reactivity for peptide coupling or further functionalization. Its chiral piperidine backbone makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly for constructing complex heterocycles or bioactive molecules. The compound’s structural rigidity and orthogonal protection (Boc) facilitate selective deprotection strategies in multi-step syntheses. Suitable for use in medicinal chemistry and peptidomimetics, it provides a robust intermediate for tailored molecular design.
3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid structure
2228127-06-6 structure
Product name:3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid
CAS No:2228127-06-6
MF:C13H24N2O4
MW:272.340663909912
CID:6389892
PubChem ID:165653882

3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid
    • EN300-1893087
    • 3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
    • 2228127-06-6
    • Inchi: 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-4-6-10(15)9(14)8-11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
    • InChI Key: ZLDVXGRXHVATJQ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCCC1C(CC(=O)O)N)=O

Computed Properties

  • Exact Mass: 272.17360725g/mol
  • Monoisotopic Mass: 272.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.9Ų
  • XLogP3: -1.6

3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1893087-10.0g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
10g
$3622.0 2023-06-02
Enamine
EN300-1893087-1.0g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
1g
$842.0 2023-06-02
Enamine
EN300-1893087-5g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
5g
$2028.0 2023-09-18
Enamine
EN300-1893087-0.25g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
0.25g
$642.0 2023-09-18
Enamine
EN300-1893087-0.1g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
0.1g
$615.0 2023-09-18
Enamine
EN300-1893087-10g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
10g
$3007.0 2023-09-18
Enamine
EN300-1893087-1g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
1g
$699.0 2023-09-18
Enamine
EN300-1893087-0.05g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
0.05g
$587.0 2023-09-18
Enamine
EN300-1893087-5.0g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
5g
$2443.0 2023-06-02
Enamine
EN300-1893087-0.5g
3-amino-3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}propanoic acid
2228127-06-6
0.5g
$671.0 2023-09-18

Additional information on 3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid

Comprehensive Overview of 3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid (CAS No. 2228127-06-6)

3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid (CAS No. 2228127-06-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a propanoic acid moiety, making it a versatile intermediate in drug discovery and peptide synthesis. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug development and enzyme inhibition studies, aligning with current trends in precision medicine and targeted therapies.

The compound's structural complexity allows it to interact with various biological targets, which is why it is frequently explored in high-throughput screening (HTS) and structure-activity relationship (SAR) studies. Its Boc-protected amino group enhances stability during synthetic processes, a critical factor for laboratories focusing on peptide modifications or prodrug design. Given the rising demand for custom synthesis and building blocks for drug candidates, this compound has become a topic of interest in academic and industrial forums.

One of the most searched questions related to CAS No. 2228127-06-6 is its solubility and compatibility with common reagents like DMSO or THF. Studies indicate that the compound exhibits moderate solubility in polar aprotic solvents, which is advantageous for organic synthesis workflows. Additionally, its chiral center at the piperidine ring opens avenues for asymmetric synthesis, a hot topic in modern green chemistry and catalysis research.

From an SEO perspective, keywords such as "Boc-piperidine derivatives," "amino acid analogs in drug discovery," and "CAS 2228127-06-6 supplier" are frequently queried, reflecting the compound's commercial and scientific relevance. Its role in neurodegenerative disease research (e.g., Alzheimer's and Parkinson's) further elevates its profile, as these areas dominate biomedical search trends. Analytical techniques like HPLC purity testing and NMR characterization are also commonly associated with this compound, underscoring the need for rigorous quality control in its applications.

In summary, 3-amino-3-{1-(tert-butoxy)carbonylpiperidin-2-yl}propanoic acid represents a critical tool for advancing medicinal chemistry and bioconjugation strategies. Its multifunctional design aligns with the industry's shift toward modular synthesis and fragment-based drug discovery, ensuring its continued relevance in cutting-edge research.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司